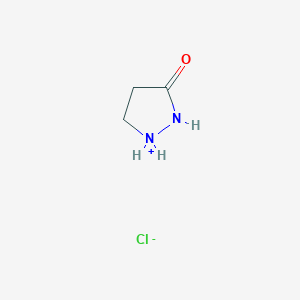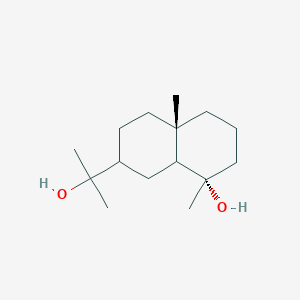
4,5-epi-Cryptomeridiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-epi-Cryptomeridiol, also known as Pterodondiol, is a sesquiterpenoid compound with the molecular formula C₁₅H₂₈O₂ and a molecular weight of 240.38 g/mol . It is a natural product found in the glandular trichomes of the leaves of Laggera pterodonta . This compound is part of the larger class of terpenoids, which are known for their diverse structures and biological activities .
Méthodes De Préparation
4,5-epi-Cryptomeridiol can be synthesized through the action of specific terpene synthases. For example, a maize sesquiterpene synthase has been found to generate dihydroxylated sesquiterpenoids directly from (E,E)-farnesyl diphosphate . The reaction involves the addition of water to a germacradienyl intermediate, followed by protonation and cyclization to form the final product .
Analyse Des Réactions Chimiques
4,5-epi-Cryptomeridiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4,5-epi-Cryptomeridiol has several scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of terpene biosynthesis and the action of terpene synthases . In biology, it is studied for its role as a metabolite in plants and its potential defensive properties against pathogens . In medicine, this compound is investigated for its potential therapeutic properties, although specific applications are still under research . In industry, it is used in the production of fragrances and flavors due to its unique chemical structure .
Mécanisme D'action
The mechanism of action of 4,5-epi-Cryptomeridiol involves its interaction with specific molecular targets and pathways. As a sesquiterpenoid, it is believed to exert its effects through modulation of enzyme activities and signaling pathways in plants . The exact molecular targets and pathways involved are still under investigation, but it is known to play a role in plant defense mechanisms .
Comparaison Avec Des Composés Similaires
4,5-epi-Cryptomeridiol is similar to other sesquiterpenoids such as eudesmane-2,11-diol and 2,3-epi-cryptomeridiol . These compounds share similar structural features and biosynthetic pathways but differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its specific hydroxylation pattern and its role as a metabolite in Laggera pterodonta .
Propriétés
Formule moléculaire |
C15H28O2 |
|---|---|
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
(1S,4aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11?,12?,14-,15-/m0/s1 |
Clé InChI |
LKKDASYGWYYFIK-FWIFWCIWSA-N |
SMILES isomérique |
C[C@@]12CCC[C@](C1CC(CC2)C(C)(C)O)(C)O |
SMILES canonique |
CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


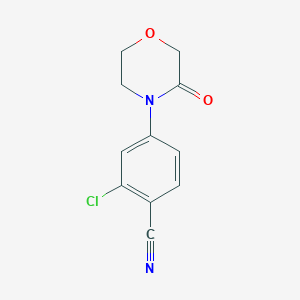
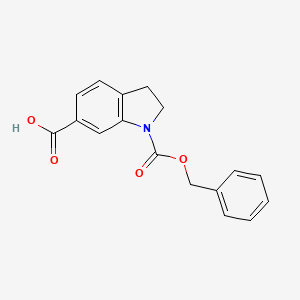
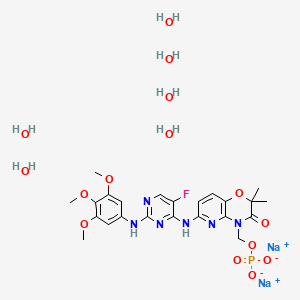

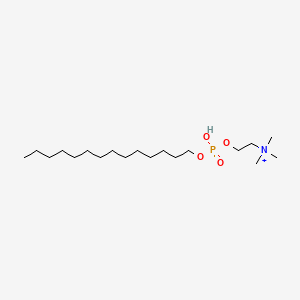
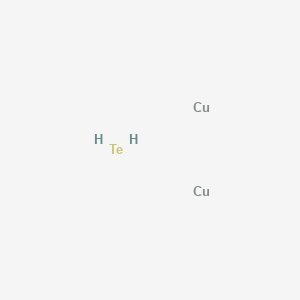
![[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate](/img/structure/B15146398.png)
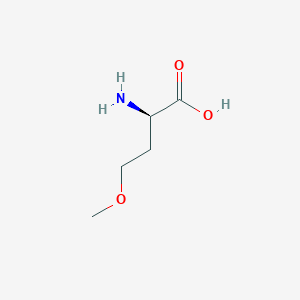
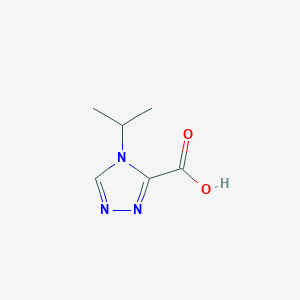
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)
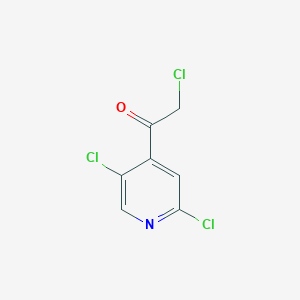
![sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B15146429.png)
![({4-Fluoro-1-[(pyrimidin-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B15146457.png)
